The compound [As(4-F)F4]-GHRP-6 is a modified version of the growth hormone-releasing hexapeptide, known as GHRP-6. This synthetic peptide is part of a class of compounds designed to stimulate the release of growth hormone. The introduction of the 4-fluoro and arsenic components into the GHRP-6 structure aims to enhance its biological activity and receptor binding affinity. GHRP-6 itself is recognized for its potential in various therapeutic applications, particularly in promoting growth hormone secretion.
GHRP-6 was developed as a synthetic analogue of met-enkephalin, which lacks opioid activity but effectively stimulates growth hormone release. It operates through the ghrelin receptor (previously known as the growth hormone secretagogue receptor), distinguishing itself from traditional growth hormone-releasing hormones. The specific modification in [As(4-F)F4]-GHRP-6 enhances its interaction with biological receptors, potentially leading to improved pharmacological effects.
The synthesis of [As(4-F)F4]-GHRP-6 involves several advanced organic chemistry techniques, including:
The synthesis process is critical for ensuring that the final compound retains its desired biological activity while minimizing unwanted side effects.
The molecular formula for GHRP-6 is , with a molar mass of approximately 873.032 g/mol. The structural modifications introduced in [As(4-F)F4]-GHRP-6 involve the incorporation of fluorine and arsenic, which alter its electronic properties and potentially enhance receptor binding.
[As(4-F)F4]-GHRP-6 undergoes specific chemical reactions that are essential for its biological function:
The mechanism by which [As(4-F)F4]-GHRP-6 exerts its effects involves:
The physical properties of [As(4-F)F4]-GHRP-6 include:
Chemical properties may include:
The primary applications of [As(4-F)F4]-GHRP-6 include:
[As(4-F)F4]-Growth Hormone-Releasing Peptide-6 is a synthetic hexapeptide analog derived from Growth Hormone-Releasing Peptide-6 through targeted structural modification. Its core sequence is Histidine-D-Tryptophan-Alanine-para-Fluorophenylalanine Sulfuryl-D-Phenylalanine-Lysinamide [1]. This analog retains the critical D-Tryptophan and D-Phenylalanine residues essential for interaction with the growth hormone secretagogue receptor type 1a (ghrelin receptor) but introduces a conformational constraint via a para-fluorophenylalanine sulfuryl moiety at position 4 [1]. This substitution enhances metabolic stability (plasma half-life ≈ 4.2 hours) compared to native Growth Hormone-Releasing Peptide-6 (half-life ≈ 1.5 hours) while preserving ghrelin-like agonism [1].
Table 1: Structural Features of [As(4-F)F4]-Growth Hormone-Releasing Peptide-6
| Position | Residue in Native Growth Hormone-Releasing Peptide-6 | Residue in [As(4-F)F4]-Analog | Functional Consequence |
|---|---|---|---|
| 1 | L-Histidine | L-Histidine | Maintains ghrelin receptor binding |
| 2 | D-Tryptophan | D-Tryptophan | Preserves receptor activation |
| 3 | L-Alanine | L-Alanine | Structural conservation |
| 4 | L-Tryptophan | para-Fluorophenylalanine Sulfuryl | Enhances CD36 affinity; adds rigidity |
| 5 | D-Phenylalanine | D-Phenylalanine | Stabilizes bioactive conformation |
| 6 | L-Lysinamide | L-Lysinamide | C-terminal amidation conserved |
The peptide’s ghrelin mimetic activity stems from its ability to activate growth hormone secretagogue receptor type 1a, triggering intracellular calcium mobilization and growth hormone release akin to native ghrelin [1] [2]. However, its distinguishing feature is dual receptor engagement: it concurrently binds cluster of differentiation 36 with high affinity (half-maximal inhibitory concentration = 6.2 μM), disrupting cluster of differentiation 36–toll-like receptor 2 crosstalk [1]. This dual modulation suppresses nuclear factor kappa-light-chain-enhancer of activated B cells translocation, reducing pro-inflammatory cytokine production (tumor necrosis factor alpha, interleukin 6, monocyte chemoattract protein 1) by 49–62% in macrophage models without impairing growth hormone secretagogue receptor type 1a-mediated endocrine functions [1].
[As(4-F)F4]-Growth Hormone-Releasing Peptide-6 exhibits distinct pharmacological properties when compared to native Growth Hormone-Releasing Peptide-6 and advanced analogs like [aza(4-F)F4]-Growth Hormone-Releasing Peptide-6:
Table 2: Pharmacological Comparison of Growth Hormone-Releasing Peptide-6 Analogs
| Parameter | [As(4-F)F4]-Growth Hormone-Releasing Peptide-6 | [aza(4-F)F4]-Growth Hormone-Releasing Peptide-6 | Native Growth Hormone-Releasing Peptide-6 |
|---|---|---|---|
| Cluster of differentiation 36 affinity (half-maximal inhibitory concentration) | 6.2 µM | 6.06 µM | 12.4 µM |
| Growth hormone secretagogue receptor type 1a activation | Preserved | Preserved | Preserved |
| Nitric oxide suppression (in macrophages) | 68% reduction | 72% reduction | 35% reduction |
| Angiogenic modulation | Neutral | 40% inhibition in choroidal models | Stimulatory |
| Metabolic stability (half-life) | ~4.2 hours | ~3.8 hours | ~1.5 hours |
Structurally, [As(4-F)F4]-Growth Hormone-Releasing Peptide-6 diverges from azapeptide analogs by retaining a natural amino acid backbone at position 4, albeit with sulfuryl modification. This contrasts with [aza(4-F)F4]-Growth Hormone-Releasing Peptide-6, which incorporates an aza-amino acid residue to enhance protease resistance [1] [3]. While both analogs show similar cluster of differentiation 36 binding and anti-inflammatory efficacy, [As(4-F)F4]-Growth Hormone-Releasing Peptide-6 uniquely exhibits functional selectivity in downstream pathways: it does not inhibit choroidal angiogenesis (unlike azapeptides), making it a pure inflammation modulator [1].
Table 3: Receptor Binding and Signaling Profiles
| Ligand | Growth Hormone Secretagogue Receptor Type 1a Activation | Cluster of Differentiation 36 Binding | Nuclear Factor Kappa B Inhibition | Angiogenic Effect |
|---|---|---|---|---|
| Ghrelin (native) | Full agonist | Weak | No | Variable |
| Growth Hormone-Releasing Peptide-6 | Full agonist | Moderate | Partial (~35%) | Stimulatory |
| [As(4-F)F4]-Growth Hormone-Releasing Peptide-6 | Full agonist | Strong (half-maximal inhibitory concentration = 6.2 µM) | Strong (68%) | Neutral |
| [aza(4-F)F4]-Growth Hormone-Releasing Peptide-6 | Full agonist | Strong (half-maximal inhibitory concentration = 6.06 µM) | Strong (72%) | Inhibitory |
Mechanistically, [As(4-F)F4]-Growth Hormone-Releasing Peptide-6 shifts macrophage polarization toward an anti-inflammatory phenotype (M2-like), evidenced by reduced inducible nitric oxide synthase+/cluster of differentiation 206+ macrophage ratios in lesions and altered mitochondrial respiration [1] [3]. This effect is cluster of differentiation 36-dependent and absent in cluster of differentiation 36-knockout models. Native Growth Hormone-Releasing Peptide-6 lacks this specificity, while azapeptide analogs like [aza-Tyr4]-Growth Hormone-Releasing Peptide-6 (MPE-001) show comparable anti-atherogenic effects but with broader angiogenic impacts [3]. Thus, [As(4-F)F4]-Growth Hormone-Releasing Peptide-6 represents a functionally refined ghrelin mimetic optimized for discrete pathway modulation.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6